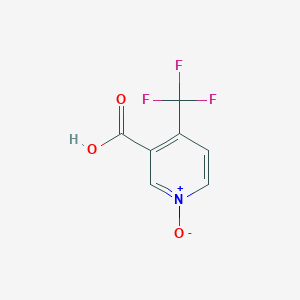
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid: is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol. This compound is known for its unique structural properties, which include a trifluoromethyl group attached to a nicotinic acid moiety, along with an oxide group at the nitrogen atom. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 4-amino-1,1,1-trifluoro-3-buten-2-one with methyl acrylate in the presence of a catalyst and an oxidant. The reaction is carried out at temperatures ranging from 25°C to 90°C for 30-60 minutes.
Method 2: Another method involves the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. This compound is hydrogenated in the presence of palladium on carbon (Pd/C) and sodium acetate in ethanol.
Industrial Production Methods: The industrial production of 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid typically follows the same synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used but can include substituted pyridines and nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its effects on cellular pathways and molecular targets.
Medicine:
- Explored for its potential therapeutic applications, particularly as an antiviral and anticancer agent.
Industry:
Mecanismo De Acción
The mechanism of action of 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 4-(Trifluoromethyl)nicotinic acid
- Flonicamid Metabolite TFNA
Uniqueness:
- The presence of the oxide group at the nitrogen atom in 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid distinguishes it from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific research applications .
Propiedades
Número CAS |
178748-01-1 |
|---|---|
Fórmula molecular |
C7H4F3NO3 |
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-1-2-11(14)3-4(5)6(12)13/h1-3H,(H,12,13) |
Clave InChI |
BTCFYOXMNUMDFC-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1C(F)(F)F)C(=O)O)[O-] |
SMILES canónico |
C1=C[N+](=CC(=C1C(F)(F)F)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















